1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one
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Overview
Description
N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine is a complex organic compound that features a pyridoindole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The pyridoindole scaffold is known for its presence in many bioactive molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine typically involves multiple steps, starting with the construction of the pyridoindole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the acetylation of the hydroxylamine group, which can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in cancer progression or viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-methylhydroxylamine
- N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-benzylhydroxylamine
- N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-ethylhydroxylamine
Uniqueness
N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-O-acetylhydroxylamine is unique due to its specific acetylated hydroxylamine group, which can confer distinct chemical and biological properties compared to its analogs. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
500786-01-6 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4-pyrido[3,4-b]indol-9-ylanilino) acetate |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)24-21-14-6-8-15(9-7-14)22-18-5-3-2-4-16(18)17-10-11-20-12-19(17)22/h2-12,21H,1H3 |
InChI Key |
DJMGXUFTFWIYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=NC=C4 |
Origin of Product |
United States |
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